Spiro[2.5]octane-5-carbonitrile: A Technical Overview of a Niche Spirocyclic Compound
Spiro[2.5]octane-5-carbonitrile: A Technical Overview of a Niche Spirocyclic Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and synthesis of Spiro[2.5]octane-5-carbonitrile. Due to the limited availability of published experimental data for this specific isomer, this document primarily draws upon patent literature for its synthesis and provides data for the parent hydrocarbon, Spiro[2.5]octane, to offer contextual reference. This guide aims to be a valuable resource for researchers interested in the synthesis and potential applications of this unique spirocyclic scaffold.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Spiro[2.5]octane-5-carbonitrile and Spiro[2.5]octane
| Property | Spiro[2.5]octane-5-carbonitrile | Spiro[2.5]octane |
| Molecular Formula | C₉H₁₃N | C₈H₁₄ |
| Molecular Weight | 135.21 g/mol | 110.20 g/mol |
| Appearance | Not explicitly described; likely an oil or low-melting solid | Colorless liquid |
| Boiling Point | Data not available | ~125-126 °C (398-399 K) |
| Melting Point | Data not available | ~ -86 °C (187 K) |
| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents |
| CAS Number | Not assigned | 185-65-9 |
Note: The data for Spiro[2.5]octane-5-carbonitrile should be considered provisional as it is not derived from detailed experimental studies.
Synthesis of Spiro[2.5]octane-5-carbonitrile
The synthesis of Spiro[2.5]octane-5-carbonitrile has been described in the Chinese patent CN103102261A as a key intermediate in the preparation of Spiro[2.5]octane-5-carboxylic acid.[1] The synthetic route involves the reaction of a cyclohexanone derivative with tolylsulfonyl isonitrile in the presence of a strong base.
Experimental Protocol: Synthesis of Spiro[2.5]octane-5-carbonitrile
The following protocol is an interpretation of the procedure described in patent CN103102261A.[1] Researchers should be aware that this procedure may require further optimization and that all reactions should be carried out by trained personnel in a well-ventilated fume hood.
Materials:
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Cyclohexanone derivative (e.g., 4-oxocyclohexanecarboxylate, though the patent is not explicit on the starting material leading to the 5-substituted product)
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Tolylsulfonyl isonitrile
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Potassium tert-butoxide
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Ethanol
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Glycol dimethyl ether (or another suitable solvent)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the cyclohexanone derivative and tolylsulfonyl isonitrile in glycol dimethyl ether.
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Add ethanol to the reaction mixture.
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Cool the mixture in an ice bath.
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Slowly add potassium tert-butoxide to the cooled solution in portions, maintaining the temperature below a certain threshold (e.g., 10 °C) to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 50 °C.
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Maintain the reaction at this temperature and stir overnight.
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Upon completion, the reaction mixture would typically be worked up by quenching with water, followed by extraction with an organic solvent. The organic layers would then be combined, dried, and concentrated under reduced pressure.
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Purification of the crude Spiro[2.5]octane-5-carbonitrile would likely be achieved by column chromatography on silica gel.
Note: The patent lacks specific details on stoichiometry, reaction workup, and purification. These steps represent standard organic synthesis practices and would need to be optimized.
Subsequent Reaction: Hydrolysis to Spiro[2.5]octane-5-carboxylic acid
The patent further describes the hydrolysis of the resulting nitrile to the corresponding carboxylic acid.[1]
Procedure Outline:
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Dissolve the crude or purified Spiro[2.5]octane-5-carbonitrile in ethanol.
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Add an aqueous solution of a strong base, such as sodium hydroxide.
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Heat the reaction mixture to approximately 80 °C and stir overnight.
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After cooling, the reaction mixture would be acidified with a strong acid (e.g., HCl) to protonate the carboxylate.
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The carboxylic acid product would then be extracted with an organic solvent.
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The combined organic extracts would be washed, dried, and the solvent removed to yield the crude Spiro[2.5]octane-5-carboxylic acid, which could be further purified by recrystallization or chromatography.
Visualizing the Synthesis Pathway
The following diagram illustrates the two-step synthesis of Spiro[2.5]octane-5-carboxylic acid from a cyclohexanone precursor, with Spiro[2.5]octane-5-carbonitrile as the key intermediate, as described in the patent literature.
Caption: Synthetic pathway to Spiro[2.5]octane-5-carboxylic acid.
Reactivity and Potential Applications
The chemical reactivity of Spiro[2.5]octane-5-carbonitrile is dictated by the nitrile functional group and the spirocyclic core. The nitrile group can undergo a variety of transformations, including:
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Hydrolysis: To form carboxylic acids or amides, as demonstrated in its synthesis pathway.
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Reduction: To yield primary amines (Spiro[2.5]octan-5-ylmethanamine).
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Addition Reactions: With organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
The spiro[2.5]octane scaffold provides a rigid, three-dimensional framework that is of interest in medicinal chemistry for the development of novel therapeutic agents. Spirocyclic systems can offer improved metabolic stability and binding affinity compared to their more flexible acyclic or simpler cyclic counterparts. While no specific biological activities have been reported for Spiro[2.5]octane-5-carbonitrile, its derivatives, particularly the corresponding carboxylic acid and amine, could be valuable building blocks in drug discovery programs.
Safety and Handling
No specific safety data for Spiro[2.5]octane-5-carbonitrile is available. As with any nitrile-containing compound, it should be handled with care in a well-ventilated laboratory. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
Spiro[2.5]octane-5-carbonitrile is a sparsely documented chemical entity with potential as a synthetic intermediate in the creation of more complex molecules for pharmaceutical and materials science applications. The primary source of information regarding its synthesis is a Chinese patent, which provides a foundational, albeit incomplete, protocol. Further research is required to fully characterize its physical and chemical properties, optimize its synthesis, and explore its potential applications. This guide serves as a starting point for researchers intrigued by the unique structural features of this spirocyclic nitrile.
